4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGWOZCBCSIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-iodoaniline.
Heteroannulation Reaction: This starting material undergoes a heteroannulation reaction with disilylated alkyne to form 5-methoxy-2,3-disubstituted indole.
Hydrolysis and Acidification: The indole derivative is then hydrolyzed and acidified to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Oxo-indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is utilized as a building block for synthesizing numerous pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems positions it as a candidate for therapeutic agents aimed at mental health conditions .
Case Study:
Research has demonstrated that derivatives of this compound exhibit promising activity against various targets within the central nervous system. For instance, studies indicate that modifications to the indole structure can enhance binding affinities to serotonin receptors, which are crucial in treating mood disorders .
Neuroscience Research
Investigating Neurotransmitter Systems:
This compound is instrumental in neuroscience research focused on understanding neurotransmitter interactions. It aids researchers in exploring the mechanisms underlying brain functions and potential treatments for psychiatric disorders .
Experimental Findings:
In vitro studies have shown that this compound can influence dopamine and serotonin levels in neuronal cultures. These findings suggest its potential utility in developing treatments for conditions like schizophrenia and bipolar disorder .
Natural Product Synthesis
Synthesis Pathways:
The compound serves as a precursor in synthesizing complex natural products that possess therapeutic properties. The versatility of its structure allows chemists to create various derivatives with enhanced biological activities .
Example Applications:
For instance, researchers have successfully synthesized novel antimicrobial agents using this compound as a scaffold. The resulting derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is employed as a standard reference material. It helps calibrate analytical instruments and ensures accurate measurements during experimental procedures .
Utility in Method Development:
The compound's consistent properties make it ideal for developing new analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry techniques used to quantify pharmaceutical compounds in biological samples .
Material Science
Exploration of New Materials:
Material scientists investigate the unique structural characteristics of this compound for applications in organic electronics. Its electronic properties may enhance the performance of organic semiconductors and photovoltaic devices .
Research Insights:
Recent studies have shown that incorporating this compound into polymer matrices can improve charge transport properties, making it a candidate for future electronic materials development .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders; enhances binding to serotonin receptors |
| Neuroscience Research | Investigates neurotransmitter systems; influences dopamine and serotonin levels |
| Natural Product Synthesis | Precursor for synthesizing complex natural products with therapeutic properties |
| Analytical Chemistry | Standard reference material; aids in calibration of analytical instruments |
| Material Science | Explored for organic electronics; enhances charge transport properties in polymer matrices |
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
- Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to non-salt analogs (e.g., 7-chloro-3-methyl derivative). Dimethoxy and Boc-protected analogs exhibit lower solubility due to increased hydrophobicity .
- Reactivity : The unprotected carboxylic acid group in the target compound allows direct conjugation with amines or alcohols, whereas Boc-protected analogs require deprotection steps for further functionalization .
- Pharmacological Potential: Dihydroindole derivatives are explored for serotonin receptor modulation. The 5-bromo analog’s higher lipophilicity may improve blood-brain barrier penetration, while the 6-cyano derivative’s electron-withdrawing group could enhance binding affinity to enzymatic targets .
Biological Activity
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS: 2137450-21-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is . It features an indole core, which is known for its role in various biological activities. The presence of the methoxy group and the carboxylic acid moiety contributes to its pharmacological properties.
1. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acids, including this compound, act as effective inhibitors of HIV-1 integrase. The compound exhibited a half-maximal inhibitory concentration (IC50) of 12.41 μM, indicating its potency in inhibiting the strand transfer activity of the integrase enzyme .
Table 1: Antiviral Activity of Indole Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid | 12.41 | Inhibits HIV-1 integrase |
| Other derivatives | 0.13 - 18.52 | Various mechanisms including chelation with Mg²⁺ ions |
2. Antimicrobial Activity
The indole scaffold has been extensively studied for its antimicrobial properties. Research indicates that compounds derived from indole exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organisms | Activity |
|---|---|---|
| Indole Derivative A | Staphylococcus aureus | Strong |
| Indole Derivative B | Escherichia coli | Moderate |
| Indole Derivative C | Candida albicans | Strong |
3. Anti-inflammatory Effects
Indole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Some derivatives have shown IC50 values in the micromolar range against COX enzymes .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at various positions on the indole ring significantly affect biological activity:
- C2 Position : The carboxyl group is crucial for interaction with target enzymes.
- C3 Position : Substituents can enhance hydrophobic interactions and improve binding affinity.
- C6 Position : Halogenation at this position has been shown to increase antiviral activity through π-π stacking interactions with viral DNA .
Case Studies
A notable case study involved optimizing the structure of related indole compounds to enhance their inhibitory effects against HIV integrase. By introducing long-chain substituents at the C3 position, researchers achieved a derivative with an IC50 value as low as 0.13 μM, demonstrating a significant improvement over the parent compound .
Q & A
Q. What synthetic routes are commonly employed for 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride in academic settings?
The compound is typically synthesized via multi-step routes involving indole core formation followed by functionalization. Key methods include:
- Condensation reactions : Using indole precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with reagents like aminothiazolones under reflux in acetic acid .
- Esterification and salt formation : Methyl or ethyl esters of indoline-2-carboxylic acid intermediates are hydrolyzed to the carboxylic acid, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
- Chiral resolution : For enantiomerically pure forms, chiral ligand-exchange chromatography or asymmetric catalysis may be employed .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm the indoline core, methoxy group position, and carboxylic acid proton environment. Discrepancies in chemical shifts may arise due to tautomerism or rotational isomerism .
- IR spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular ion confirmation and fragmentation pattern analysis .
Q. What safety protocols are essential during experimental handling?
- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., acetic acid reflux) .
- Waste disposal : Segregate halogenated waste (hydrochloride salts) and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the dihydroindole core be addressed?
The 2,3-dihydroindole moiety introduces potential stereoisomerism. Strategies include:
- Asymmetric hydrogenation : Catalytic hydrogenation of indole precursors using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at C2 .
- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) for enantiomeric resolution of racemic mixtures .
- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in specific solvents (e.g., ethanol/water mixtures) .
Q. What analytical strategies resolve contradictions in NMR data interpretation?
Discrepancies between experimental and predicted NMR shifts may arise due to:
- Tautomeric equilibria : Use variable-temperature NMR to identify dynamic processes .
- Rotational isomerism : Analyze coupling constants in 2D NOESY or COSY spectra to confirm spatial proximity of protons .
- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
Q. How are impurities or byproducts analyzed during synthesis?
- HPLC-DAD/ELSD : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to separate unreacted intermediates or dimeric byproducts .
- LC-MS : Identify low-abundance impurities via mass fragmentation patterns. For example, over-alkylation products may show [M+H]+ ions with +14 Da increments .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or reagents .
Q. What methodologies are used to study biological activity in indole derivatives?
- Enzyme inhibition assays : Test inhibitory effects on target enzymes (e.g., kinases or proteases) using fluorescence-based substrate conversion assays .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity for GPCRs or ion channels .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization and bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms .
- Hydrate/solvate formation : Characterize via TGA-FTIR to detect bound solvent molecules affecting melting behavior .
Q. Why might HPLC retention times vary between batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
